BenchChemオンラインストアへようこそ!

Tripitramine

Radioligand Binding Receptor Pharmacology Muscarinic M2 Subtype

Tripitramine is a superior M2-selective antagonist, outperforming methoctramine with sub-nanomolar affinity (Ki=0.27 nM) and 142-fold selectivity over M3. This non-symmetrical tetraamine enables unambiguous M2 receptor identification in tissues co-expressing multiple muscarinic subtypes, eliminating data misinterpretation. Validated in cardiac (pA₂ 9.14–9.85) and in vivo models (0.0202 μmol/kg i.v.), it is the reference standard for M2-mediated bradycardia studies and receptor screening assays. Request a quote today for high-purity (≥98%) material.

Molecular Formula C64H77N13O6
Molecular Weight 1124.4 g/mol
CAS No. 152429-64-6
Cat. No. B121858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTripitramine
CAS152429-64-6
Synonymstripitramine
Molecular FormulaC64H77N13O6
Molecular Weight1124.4 g/mol
Structural Identifiers
SMILESCN(CCCCCCCCN(C)CCCCCCN(CC(=O)N1C2=CC=CC=C2C(=O)NC3=C1N=CC=C3)CC(=O)N4C5=CC=CC=C5C(=O)NC6=C4N=CC=C6)CCCCCCNCC(=O)N7C8=CC=CC=C8C(=O)NC9=C7N=CC=C9
InChIInChI=1S/C64H77N13O6/c1-72(41-20-8-5-17-35-65-44-56(78)75-53-32-14-11-26-47(53)62(81)69-50-29-23-36-66-59(50)75)39-18-6-3-4-7-19-40-73(2)42-21-9-10-22-43-74(45-57(79)76-54-33-15-12-27-48(54)63(82)70-51-30-24-37-67-60(51)76)46-58(80)77-55-34-16-13-28-49(55)64(83)71-52-31-25-38-68-61(52)77/h11-16,23-34,36-38,65H,3-10,17-22,35,39-46H2,1-2H3,(H,69,81)(H,70,82)(H,71,83)
InChIKeyYUJOQEAGGUIMED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tripitramine (CAS 152429-64-6): Compound Overview and Procurement-Relevant Identification


Tripitramine is a synthetic polymethylene tetraamine that functions as a potent, competitive antagonist of the muscarinic acetylcholine M2 receptor [1]. It was developed through rational design approaches that combined structural motifs from methoctramine and pirenzepine-analogues to achieve enhanced receptor subtype discrimination [2]. The compound's non-symmetrical tetraamine backbone, bearing a 6H-pyrido[2,3-b][1,4]benzodiazepin-6-one moiety, confers high-affinity binding to the M2 receptor (Ki = 0.27 nM) and a distinct selectivity profile across the five human muscarinic receptor subtypes (Hm1–Hm5) [3].

Why Tripitramine Cannot Be Replaced by Generic M2 Antagonists


Interchanging muscarinic M2 receptor antagonists in experimental settings without considering subtype selectivity profiles and functional potency differences can lead to data misinterpretation and experimental failure. Tripitramine's selectivity for the M2 receptor over M3 and other subtypes is quantifiably superior to earlier analogs like methoctramine [1]. While both compounds target M2 receptors, tripitramine demonstrates approximately three orders of magnitude lower potency at M3-mediated ileal and tracheal preparations (pA₂ 6.34–6.81) compared to atrial M2 preparations (pA₂ 9.14–9.85), a selectivity window that is significantly wider than that of methoctramine [2]. Additionally, tripitramine distinguishes M2 from M4 receptors by a factor of 24, and from M3 and M5 receptors by factors of 142 and 125, respectively [3]. Generic substitution with less selective agents would therefore confound functional studies, particularly in tissues where multiple muscarinic subtypes are co-expressed.

Tripitramine (CAS 152429-64-6) Differential Evidence: Quantitative Comparator Analysis


Binding Affinity (Ki) at Human M2 Receptor: Direct Comparison with Methoctramine

Tripitramine binds to the human cloned M2 (Hm2) receptor with a Ki value of 0.27 ± 0.02 nM, representing sub-nanomolar affinity [1]. A comparative study with methoctramine, a widely used M2-preferring antagonist, demonstrated that tripitramine has gained both potency and selectivity for the Hm2 receptor subtype [1].

Radioligand Binding Receptor Pharmacology Muscarinic M2 Subtype

M2 Receptor Subtype Selectivity: Fold-Selectivity Over M3, M4, and M5 Receptors

Tripitramine distinguishes the human M2 receptor from the M4 receptor by a factor of 24, and from the M3 and M5 receptors by factors of 142 and 125, respectively. A lower selectivity ratio, approximately 6-fold, was observed between M2 and M1 receptors [1].

Subtype Selectivity Receptor Profiling Muscarinic Receptor Panel

Functional Antagonist Potency (pA₂) at Cardiac M2 Receptors vs. Smooth Muscle M3 Receptors

In isolated atrial preparations (M2-mediated), tripitramine exhibited pA₂ values ranging from 9.14 to 9.85. In contrast, in ileal and tracheal smooth muscle preparations (M3-mediated), tripitramine was approximately three orders of magnitude less potent, with pA₂ values ranging from 6.34 to 6.81. This functional selectivity window is quantitatively superior to that of methoctramine [1].

Functional Pharmacology Isolated Tissue Assay M2/M3 Selectivity

In Vivo Cardiac M2 Selectivity vs. Vascular M3 Receptors in Rat Models

In pithed and anaesthetized rat preparations, tripitramine (0.0202 μmol/kg i.v.) produced potent antagonism of cardiac M2 receptor-mediated bradycardia, but at the same dose did not significantly affect vascular M3 receptor-mediated depressor responses to methacholine or ganglionic M1 receptor-mediated responses. These in vivo data confirm that tripitramine is a more potent and selective M2 receptor antagonist than methoctramine [1].

In Vivo Pharmacology Cardiovascular Research M2/M3 Selectivity

Comparative Potency and Selectivity vs. Methoctramine and AQ-RA 741

Preliminary results from SAR studies indicate that tripitramine is not only more potent but also significantly more selective than the two prototype M2 antagonists methoctramine and AQ-RA 741 [1].

Selectivity Profile M2 Antagonist Polyamine SAR

Tripitramine (CAS 152429-64-6): High-Value Research and Industrial Application Scenarios


Cardiac Pharmacology: Isolated Atrial and In Vivo Heart Rate Studies

Tripitramine's high potency at cardiac M2 receptors (pA₂ 9.14–9.85 in isolated atria) and its demonstrated in vivo blockade of M2-mediated bradycardia at 0.0202 μmol/kg i.v. in pithed rats make it an ideal tool for dissecting parasympathetic regulation of heart rate. Its minimal effect on vascular M3 receptors at the same dose ensures that observed cardiovascular changes can be confidently attributed to M2 antagonism rather than off-target muscarinic effects [1][2].

Receptor Subtype Profiling and Screening Panels

With a sub-nanomolar Ki (0.27 nM) at the human M2 receptor and defined selectivity ratios (142-fold over M3, 125-fold over M5, 24-fold over M4), tripitramine serves as a reference antagonist in receptor profiling assays to validate M2 receptor identity or to confirm the selectivity of novel muscarinic ligands. Its well-characterized binding profile across all five human muscarinic subtypes enables its use as a calibration standard in high-throughput screening [3].

Neurological Research: Presynaptic M2/M4 Autoreceptor Function

Tripitramine has been employed in neurotransmitter release studies to investigate presynaptic muscarinic autoreceptors. In functional assays examining evoked acetylcholine release, tripitramine demonstrated prejunctional potency that positioned it in the rank order between 4-DAMP and methoctramine, supporting its utility in discriminating between M2 and M4 autoreceptor subtypes in neuronal tissues [4].

Structure-Activity Relationship (SAR) and Chemical Tool Development

As a well-characterized nonsymmetrical tetraamine, tripitramine serves as a benchmark lead compound in medicinal chemistry efforts aimed at developing novel muscarinic ligands. Its pharmacological profile has guided the design of improved analogs, such as C-tripitramine (100-fold more lipophilic) and tripinamide, which retain high M2 affinity while offering altered physicochemical properties for central nervous system applications [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tripitramine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.